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Compound of Interest

Compound Name: 5-deoxy-D-ribose

Cat. No.: B15600977 Get Quote

An In-depth Technical Guide to (2R,3R,4R)-2,3,4-trihydroxypentanal

Abstract
(2R,3R,4R)-2,3,4-trihydroxypentanal is an aldopentose, a monosaccharide containing five

carbon atoms and an aldehyde functional group. Its structure is defined by the specific

stereochemical configuration at its three chiral centers, designated as R at carbons 2, 3, and 4.

This document provides a detailed exploration of its IUPAC nomenclature, stereochemistry,

physicochemical properties, and its relationship within the broader class of pentoses. It also

outlines a representative experimental protocol for the structural and stereochemical

characterization of such molecules, intended for researchers in organic chemistry and drug

development.

IUPAC Nomenclature Deconstructed
The systematic name (2R,3R,4R)-2,3,4-trihydroxypentanal precisely describes the molecule's

structure. Each component of the name specifies a key structural feature.

Parent Hydride: The base name "pentane" indicates a five-carbon acyclic alkane.

Principal Functional Group: The suffix "-al" signifies the presence of an aldehyde group (-

CHO) as the highest priority functional group. By convention, the aldehyde carbon is

designated as carbon-1.
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Substituent Groups: The prefix "2,3,4-trihydroxy-" indicates the presence of three hydroxyl (-

OH) groups located on carbons 2, 3, and 4.

Stereochemistry: The prefix "(2R,3R,4R)-" defines the absolute configuration at the three

chiral centers (carbons 2, 3, and 4) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Below is a logical breakdown of the IUPAC name construction.

Component Breakdown Structural Meaning

(2R,3R,4R)-2,3,4-trihydroxypentanal

Stereochemistry (2R,3R,4R)-

Substituents 2,3,4-trihydroxy-

Parent Chain & Functional Group pentan-al

Absolute configuration at C2, C3, C4 defines 

Three -OH groups at C2, C3, C4 indicates 

Five-carbon chain with an aldehyde indicates 

Click to download full resolution via product page

Caption: Logical decomposition of the IUPAC name (2R,3R,4R)-2,3,4-trihydroxypentanal.

Structure and Stereochemistry
(2R,3R,4R)-2,3,4-trihydroxypentanal is one of the eight stereoisomers of 2,3,4-

trihydroxypentanal. Its structure is analogous to D-ribose. The designation at each chiral center

is determined by assigning priorities to the substituents and orienting the molecule so the

lowest priority group (typically hydrogen) points away from the viewer.

The Fischer projection for this molecule is shown below, alongside its systematic numbering.

Relationship to Other Aldopentoses
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The stereochemistry of simple sugars is fundamental to their biological function.

(2R,3R,4R)-2,3,4-trihydroxypentanal is the systematic name for D-ribose, a critical component

of RNA, ATP, and other essential biomolecules. Understanding its relationship to other isomers,

such as its enantiomer (L-ribose) and its epimers (e.g., D-arabinose, D-xylose), is crucial.

The diagram below illustrates the stereochemical relationships between D-ribose and its

related isomers.

D-Ribose
(2R,3R,4R)

D-Arabinose
(2S,3R,4R)

 C2 Epimer

D-Xylose
(2R,3S,4R)

 C3 Epimer

L-Ribose
(2S,3S,4S)

 Enantiomer

D-Lyxose
(2S,3S,4R)

 C3 Epimer  C2 Epimer

Click to download full resolution via product page

Caption: Stereochemical relationships between D-ribose and other D-aldopentoses.

Physicochemical Properties
The quantitative properties of aldopentoses are critical for experimental design, particularly in

dissolution, formulation, and analytical characterization. The following table summarizes key

physicochemical data for D-ribose, which corresponds to the named compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15600977?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Unit

Molecular Formula C₅H₁₀O₅ -

Molecular Weight 150.13 g/mol

Appearance White crystalline powder -

Melting Point 85 to 95 °C

Specific Rotation [α]D²⁰ -20 degrees (c=4, H₂O)

Water Solubility ~700 g/L

pKa 12.22 -

Experimental Protocols
The characterization of a chiral molecule like (2R,3R,4R)-2,3,4-trihydroxypentanal relies on a

combination of spectroscopic and analytical techniques to confirm its structure and

stereochemical purity.

Protocol: Structural and Stereochemical Confirmation
Objective: To verify the chemical structure and determine the absolute stereochemistry of a

synthesized sample purported to be (2R,3R,4R)-2,3,4-trihydroxypentanal.

Methodology Workflow:

The overall experimental process involves initial purity assessment followed by detailed

structural and stereochemical analysis.
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Sample Preparation

Analytical Characterization

Data Interpretation

Synthesized Sample

Dissolve in D2O (for NMR)
& H2O (for Polarimetry)

1H and 13C NMR Spectroscopy Optical Rotation MeasurementHigh-Resolution Mass Spectrometry

Confirm Connectivity
& Functional Groups

Determine Optical Purity
& Absolute Configuration

Final Structure Verification

Click to download full resolution via product page

Caption: Experimental workflow for the characterization of (2R,3R,4R)-2,3,4-

trihydroxypentanal.

Materials:

Sample of putative (2R,3R,4R)-2,3,4-trihydroxypentanal

Deuterium oxide (D₂O)

Deionized water (H₂O)

NMR spectrometer (≥400 MHz)
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Polarimeter

High-Resolution Mass Spectrometer (HRMS)

Procedure:

Mass Spectrometry:

Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., water/methanol).

Infuse the sample into an ESI-HRMS instrument.

Acquire the mass spectrum in positive ion mode to detect the [M+Na]⁺ adduct.

Expected Result: A high-resolution mass corresponding to the molecular formula

C₅H₁₀O₅Na⁺ (m/z 173.0426).

NMR Spectroscopy:

Dissolve approximately 10 mg of the sample in 0.6 mL of D₂O.

Acquire a ¹H NMR spectrum. Note that in solution, the compound exists as a mixture of

anomers (α- and β-furanose/pyranose rings) and the open-chain form, leading to complex

spectra.

Acquire a ¹³C NMR spectrum.

Expected Result: Signals corresponding to the five distinct carbon environments. The

anomeric carbons (C1) will appear downfield (~95-105 ppm), and the aldehyde carbon of

the open-chain form will be significantly further downfield (~200 ppm). Proton signals and

their couplings will confirm the hydroxy-substituted aliphatic chain.

Polarimetry:

Prepare a solution of the sample in deionized water at a precisely known concentration

(c), typically 4 g/100 mL.

Calibrate the polarimeter using a blank (deionized water).
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Measure the observed optical rotation (α) of the sample solution at 20°C using the sodium

D-line (589 nm).

Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path

length in decimeters.

Expected Result: A specific rotation value of approximately -20°. A positive value would

indicate the presence of the L-enantiomer.

Conclusion
(2R,3R,4R)-2,3,4-trihydroxypentanal, systematically known as D-ribose, is a cornerstone

molecule in biochemistry. Its structure, defined by its specific arrangement of hydroxyl groups

along a five-carbon aldehyde chain, gives rise to its critical role in forming the backbone of

nucleic acids and in cellular energy metabolism. A thorough understanding of its nomenclature,

stereochemical properties, and the analytical methods used for its characterization is essential

for researchers in chemical biology and therapeutic development. The protocols and data

presented herein serve as a foundational guide for the study and application of this and related

chiral molecules.

To cite this document: BenchChem. [IUPAC name (2R,3R,4R)-2,3,4-trihydroxypentanal
explained]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15600977#iupac-name-2r-3r-4r-2-3-4-
trihydroxypentanal-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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